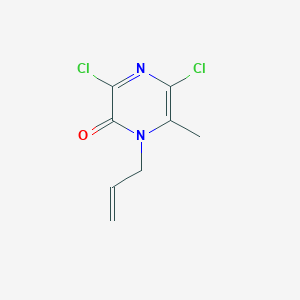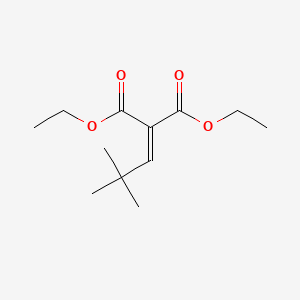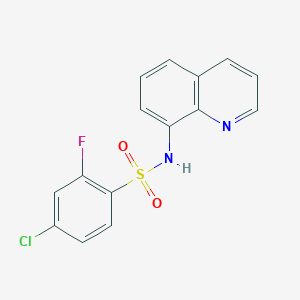
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline ring system, a sulfonamide group, and halogen substituents. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its biological activity. The incorporation of fluorine and chlorine atoms into the benzene ring enhances the compound’s chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline derivative, followed by the introduction of a sulfonamide group through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific biomolecules.
Medicine: The compound exhibits potential therapeutic properties, including antibacterial, antiviral, and anticancer activities, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring system allows it to inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The presence of halogen atoms enhances its binding affinity and selectivity for these targets, contributing to its potency and efficacy.
類似化合物との比較
Similar Compounds
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide: shares similarities with other quinoline derivatives, such as chloroquine and mefloquine, which are used as antimalarial drugs.
Fluoroquinolones: A class of antibiotics that also contain fluorine and quinoline structures, known for their broad-spectrum antibacterial activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen substituents and sulfonamide group, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
特性
分子式 |
C15H10ClFN2O2S |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
4-chloro-2-fluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-6-7-14(12(17)9-11)22(20,21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,19H |
InChIキー |
DCXGHZPMRLETJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F)N=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
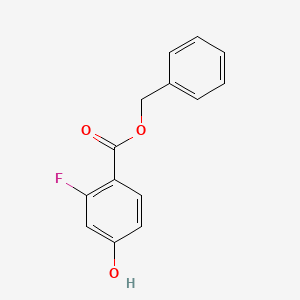
![1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane](/img/structure/B8750343.png)
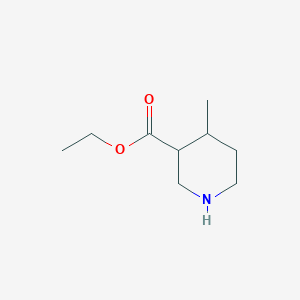
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B8750350.png)
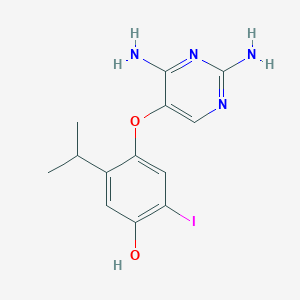
![1-Amino-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B8750361.png)
![N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine](/img/structure/B8750364.png)
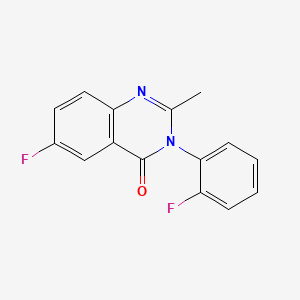
![Methyl 2-(1,4-dioxa-8-azaspiro(4.5]decan-8-ylcarbonyl)aminobenzoate](/img/structure/B8750372.png)
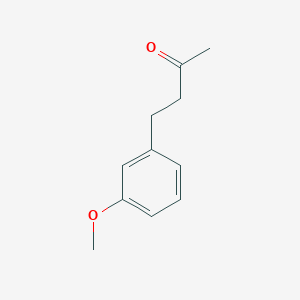

![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8750391.png)
